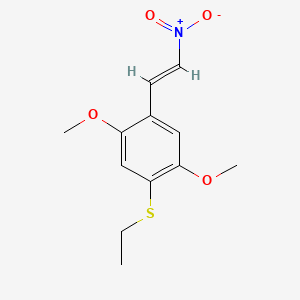

![molecular formula C22H12 B589106 Indeno[1,2,3-cd]pyren-d12 CAS No. 203578-33-0](/img/structure/B589106.png)

Indeno[1,2,3-cd]pyren-d12

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indeno[1,2,3-cd]pyrene-d12 is a deuterated form of Indeno[1,2,3-cd]pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the replacement of hydrogen atoms with deuterium, making it useful in various scientific applications, particularly in environmental and analytical chemistry. Indeno[1,2,3-cd]pyrene is known for its presence in environmental pollutants and its potential toxic, mutagenic, and carcinogenic properties .

Synthetic Routes and Reaction Conditions:

Diazonium Intermediate Method: One efficient synthetic approach involves forming a reactive diazonium intermediate from 2-(pyren-1-yl)aniline. This intermediate reacts with a tethered polycyclic aromatic moiety at room temperature through intramolecular aromatic substitution.

One-Pot Synthesis: Another method uses 4-bromopyrene as the starting material.

Industrial Production Methods:

- Industrial production of Indeno[1,2,3-cd]pyrene-d12 typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial to achieve the desired isotopic labeling.

Types of Reactions:

Electrophilic Substitution: Indeno[1,2,3-cd]pyrene can undergo reactions with electrophiles such as bromine or fluorine, resulting in compounds like 12-bromoindeno[1,2,3-cd]pyrene and 2-fluoroindeno[1,2,3-cd]pyrene.

Common Reagents and Conditions:

Bromination: Bromine in an appropriate solvent.

Fluorination: Fluorine gas or fluorinating agents.

Nitration: Nitric acid in acetyl nitrate solution.

Major Products:

Brominated and Fluorinated Derivatives: 12-bromoindeno[1,2,3-cd]pyrene and 2-fluoroindeno[1,2,3-cd]pyrene.

Nitrated Derivatives: Indeno[1,2,3-cd]pyrene with nitrate groups at specific positions.

Wissenschaftliche Forschungsanwendungen

Indeno[1,2,3-cd]pyrene-d12 is widely used in scientific research due to its stable isotopic labeling, which allows for precise analytical studies. Some applications include:

Environmental Chemistry: Used as a marker in studies of environmental pollution and PAH distribution.

Analytical Chemistry: Employed in mass spectrometry and other analytical techniques to trace and quantify PAHs in complex mixtures.

Biological Studies: Investigated for its toxicological effects and mechanisms of action in biological systems.

Industrial Applications: Utilized in the development of materials and processes that require stable isotopic labeling for tracking and analysis.

Biochemische Analyse

Biochemical Properties

Indeno[1,2,3-cd]pyrene-d12 plays a crucial role in biochemical reactions, particularly in the study of PAH metabolism and degradation. It interacts with various enzymes, such as cytochrome P450 enzymes, which are responsible for the metabolic activation of PAHs. These enzymes convert Indeno[1,2,3-cd]pyrene-d12 into reactive metabolites that can bind to DNA and proteins, leading to potential mutagenic and carcinogenic effects . Additionally, Indeno[1,2,3-cd]pyrene-d12 can interact with proteins involved in detoxification processes, such as glutathione S-transferases, which facilitate the conjugation of reactive metabolites to glutathione, aiding in their excretion from the body .

Cellular Effects

Indeno[1,2,3-cd]pyrene-d12 has been shown to affect various types of cells and cellular processes. In hepatocytes, it can induce the expression of cytochrome P450 enzymes, leading to increased metabolic activation of PAHs . This activation can result in the formation of DNA adducts, which are covalent bonds between DNA and reactive metabolites, potentially causing mutations and initiating carcinogenesis. In addition, Indeno[1,2,3-cd]pyrene-d12 can influence cell signaling pathways, such as the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of genes involved in xenobiotic metabolism . This compound can also affect cellular metabolism by altering the levels of key metabolites and disrupting normal metabolic processes .

Molecular Mechanism

The molecular mechanism of action of Indeno[1,2,3-cd]pyrene-d12 involves its metabolic activation by cytochrome P450 enzymes to form reactive metabolites, such as epoxides and dihydrodiols . These metabolites can bind to DNA, forming DNA adducts that can lead to mutations if not repaired. Indeno[1,2,3-cd]pyrene-d12 can also inhibit or activate various enzymes involved in detoxification processes, such as glutathione S-transferases, which help to neutralize reactive metabolites and facilitate their excretion . Additionally, this compound can modulate gene expression by interacting with transcription factors, such as the aryl hydrocarbon receptor, which regulates the expression of genes involved in xenobiotic metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Indeno[1,2,3-cd]pyrene-d12 can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to Indeno[1,2,3-cd]pyrene-d12 in in vitro or in vivo studies has been associated with persistent DNA damage, alterations in gene expression, and disruptions in cellular metabolism . These effects can vary depending on the duration and conditions of exposure.

Dosage Effects in Animal Models

The effects of Indeno[1,2,3-cd]pyrene-d12 in animal models can vary with different dosages. At low doses, this compound may induce the expression of detoxification enzymes and promote the excretion of reactive metabolites . At high doses, Indeno[1,2,3-cd]pyrene-d12 can cause toxic effects, such as liver damage, oxidative stress, and inflammation . Threshold effects have been observed, where certain doses are required to elicit specific biological responses. Toxic or adverse effects at high doses may include DNA damage, mutations, and increased risk of carcinogenesis .

Metabolic Pathways

Indeno[1,2,3-cd]pyrene-d12 is involved in several metabolic pathways, primarily those related to the metabolism of PAHs. It is metabolized by cytochrome P450 enzymes to form reactive metabolites, such as epoxides and dihydrodiols . These metabolites can undergo further conjugation reactions with glutathione, facilitated by glutathione S-transferases, to form more water-soluble compounds that can be excreted from the body . The metabolic activation of Indeno[1,2,3-cd]pyrene-d12 can also affect metabolic flux and alter the levels of key metabolites involved in cellular processes .

Transport and Distribution

Indeno[1,2,3-cd]pyrene-d12 is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, Indeno[1,2,3-cd]pyrene-d12 can accumulate in specific cellular compartments, such as the endoplasmic reticulum, where it undergoes metabolic activation by cytochrome P450 enzymes . The localization and accumulation of this compound can influence its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of Indeno[1,2,3-cd]pyrene-d12 can affect its activity and function. This compound is primarily localized in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes for metabolic activation . It can also be found in other cellular compartments, such as the nucleus, where it can form DNA adducts and potentially cause mutations . The targeting of Indeno[1,2,3-cd]pyrene-d12 to specific compartments or organelles can be influenced by post-translational modifications and targeting signals that direct its localization within the cell .

Wirkmechanismus

Indeno[1,2,3-cd]pyrene-d12 exerts its effects through metabolic activation by the cytochrome P450 enzyme system. This leads to the formation of reactive metabolites, such as nitro, quinone, or hydroxyl derivatives, which can interact with cellular macromolecules, potentially causing mutagenic and carcinogenic effects . The compound’s interaction with DNA and other cellular components is a key aspect of its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Indeno[1,2,3-cd]pyrene: The non-deuterated form, with similar chemical properties but lacking the isotopic labeling.

Benzo[a]pyrene: Another PAH with similar toxicological properties and environmental significance.

Chrysene: A PAH with a similar structure and applications in environmental and analytical chemistry.

Uniqueness:

Isotopic Labeling: The deuterated form, Indeno[1,2,3-cd]pyrene-d12, is unique due to its stable isotopic labeling, which enhances its utility in precise analytical studies and environmental tracing.

Chemical Stability: The presence of deuterium atoms can influence the compound’s chemical stability and reactivity, making it distinct from its non-deuterated counterpart.

Indeno[1,2,3-cd]pyrene-d12 is a valuable compound in various scientific fields, offering unique advantages due to its isotopic labeling and well-characterized chemical properties.

Eigenschaften

IUPAC Name |

3,4,5,6,9,10,12,13,15,16,17,22-dodecadeuteriohexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),9,11(20),12,14(19),15,17-undecaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12/c1-2-7-17-16(6-1)18-11-10-14-9-8-13-4-3-5-15-12-19(17)22(18)21(14)20(13)15/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQBHARYMNFBPS-AQZSQYOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C4C2=C(C5=C(C(=C(C6=C5C4=C(C(=C6[2H])[2H])C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

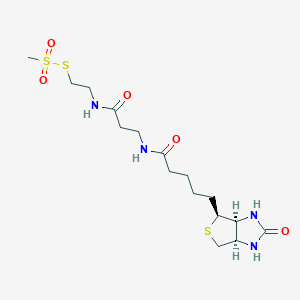

![Pyrazolo[1,5-A]pyridine-3,7-diol](/img/structure/B589023.png)

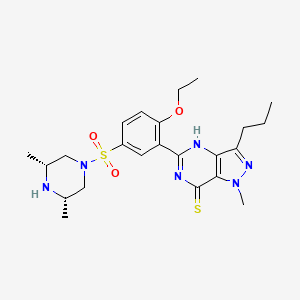

![(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid;(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,4S)-2,4-dimethylazetidine](/img/structure/B589033.png)